N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE
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Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that combines the structural features of adamantane and benzothiazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This unique combination of structures imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the adamantane and benzothiazole precursorsThe final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the adamantane or benzothiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on target proteins. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHYL-ADAMANTAN-2-YL)-ACETAMIDE
- N-(1-ADAMANTAN-1-YL-1-METHYL-ETHYL)-ACETAMIDE
- N-(3-ACETYLAMINO-ADAMANTAN-1-YL)-ACETAMIDE
- N-(1-ADAMANTYL)-2-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the specific combination of the adamantane and benzothiazole moieties. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of the benzothiazole moiety can enhance the compound’s biological activity, while the adamantane moiety provides stability and rigidity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c23-18(11-24-19-22-16-3-1-2-4-17(16)25-19)21-12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMUCKIILZJSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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